2-Methyl-4-(2,4,6-trimethylphenyl)pentane-2-peroxol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(2,4,6-trimethylphenyl)pentane-2-peroxol is an organic peroxide compound characterized by its unique structure, which includes a peroxol group attached to a pentane backbone with methyl and trimethylphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2,4,6-trimethylphenyl)pentane-2-peroxol typically involves the reaction of 2,4,6-trimethylphenyl magnesium bromide with 2-methyl-2-pentanol in the presence of hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound. The reaction conditions often include low temperatures and the use of an inert atmosphere to prevent decomposition of the peroxide.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction parameters. This method ensures high yield and purity of the product. Additionally, the use of stabilizers during production can help prevent the decomposition of the peroxide compound.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(2,4,6-trimethylphenyl)pentane-2-peroxol undergoes various types of chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, often leading to the formation of alcohols or ketones.
Reduction: Reduction of the peroxide group can yield the corresponding alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the benzylic position of the trimethylphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
2-Methyl-4-(2,4,6-trimethylphenyl)pentane-2-peroxol has several scientific research applications:
Chemistry: Used as an initiator in polymerization reactions due to its ability to generate free radicals.
Biology: Studied for its potential role in oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug that releases active compounds upon decomposition.
Industry: Utilized in the production of polymers and as a bleaching agent in the textile industry.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(2,4,6-trimethylphenyl)pentane-2-peroxol involves the generation of free radicals upon decomposition of the peroxide group. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and the nature of the free radicals generated.
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethylpentane: A structurally similar compound used as a reference fuel in octane rating.
2-Methyl-2,4-pentanediol: Another related compound with different functional groups and applications.
Uniqueness
2-Methyl-4-(2,4,6-trimethylphenyl)pentane-2-peroxol is unique due to its peroxide group, which imparts distinct reactivity and applications compared to other similar compounds. Its ability to generate free radicals makes it valuable in polymerization and other radical-initiated processes.
Properties
CAS No. |
85981-79-9 |
---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
2-(4-hydroperoxy-4-methylpentan-2-yl)-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C15H24O2/c1-10-7-11(2)14(12(3)8-10)13(4)9-15(5,6)17-16/h7-8,13,16H,9H2,1-6H3 |
InChI Key |
HYXDONSRMNQHNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C)CC(C)(C)OO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.